molecular formula C22H24N4O3 B2984846 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one CAS No. 385386-92-5

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one

Cat. No. B2984846
CAS RN: 385386-92-5
M. Wt: 392.459
InChI Key: IMUKJUOAEHQBBF-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolone derivatives, which are known for their diverse biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 4-benzylpiperazine have been studied for their potential as antimicrobial agents. The inclusion of the benzylpiperazine moiety has been shown to enhance the antibacterial and antifungal properties of these compounds . This suggests that 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one could be explored for use in treating various bacterial and fungal infections, potentially offering a new class of antimicrobials.

Anticancer Properties

The structural motif of benzylpiperazine is associated with compounds that have demonstrated anticancer activities. Research indicates that certain derivatives exhibit significant inhibitory effects on cancer cell lines . Therefore, 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one may hold promise in the development of novel anticancer drugs, particularly if it can be shown to target specific cancer cells without harming healthy cells.

Molecular Docking Studies

Molecular docking studies have been conducted with benzylpiperazine derivatives to understand their interaction with biological targets such as oxidoreductase proteins . These studies are crucial for drug design and can help predict the efficacy of 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one in binding to enzymes or receptors involved in disease pathways.

Antipsychotic and Antimalarial Agents

N-aryl and N-alkyl piperazine derivatives have been reported to possess potent antipsychotic and antimalarial properties. This opens up the possibility of researching 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one as a potential candidate for the treatment of psychiatric disorders and malaria .

Anti-HIV and Anticoagulant Effects

Some benzylpiperazine derivatives have shown anti-HIV and anticoagulant activities. This suggests that further investigation into the applications of 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one could lead to new therapies for HIV and conditions requiring blood-thinning solutions .

Antioxidant and Anti-inflammatory Activity

The antioxidant and anti-inflammatory activities of coumarin-based piperazine nucleotides have been documented. Given the structural similarities, 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one could potentially be explored for its efficacy in reducing oxidative stress and inflammation in various medical conditions .

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one is the serotonin type 3 (5-HT3) receptor . The 5-HT3 receptor is unique among the seven recognized serotonin receptor families and is present in neuro-anatomical regions, making it a novel therapeutic target for conditions such as anxiety, depression, nociception, and cognitive function .

Mode of Action

The compound acts as a 5-HT3 receptor antagonist . It binds to the 5-HT3 receptors, blocking their activation by serotonin. This blockade can lead to various changes in the body, including an anti-depressant effect .

Biochemical Pathways

The compound’s action on the 5-HT3 receptors affects the serotonin signaling pathway. By blocking these receptors, the compound can modulate the release of neurotransmitters, potentially altering mood and pain perception .

Pharmacokinetics

The compound has an optimal log p value and a significant pa2 value . The log P value indicates the compound’s lipophilicity, which can influence its absorption and distribution in the body. The pA2 value is a measure of the compound’s potency as an antagonist at its target receptor .

Result of Action

The compound has shown an anti-depressant-like effect in rodent behavioral models of depression . It significantly enhanced the antidepressant action of fluoxetine and bupropion in the forced swim test (FST) and tail suspension test (TST), respectively . It also potentiated the 5-hydroxytryptophan (5-HTP) induced head twitches response in mice and reversed reserpine-induced hypothermia in rats .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-25-19-11-7-6-10-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUKJUOAEHQBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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